2-(2,4-Dimethoxyphenyl)propanal
Description
2-(2,4-Dimethoxyphenyl)propanal is an aromatic aldehyde characterized by a propanal backbone substituted with methoxy groups at the 2- and 4-positions of the phenyl ring. The molecule’s reactivity and biological activity are influenced by the electron-donating methoxy groups, which enhance resonance stabilization and modulate interactions with biological targets.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2,4-dimethoxyphenyl)propanal |
InChI |
InChI=1S/C11H14O3/c1-8(7-12)10-5-4-9(13-2)6-11(10)14-3/h4-8H,1-3H3 |
InChI Key |
LSUIDKZHZQRTOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxyphenyl)propanal can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable alkylating agent under controlled conditions. For instance, the use of Grignard reagents or organolithium compounds can facilitate the formation of the desired product. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of the reaction. Additionally, continuous flow reactors may be employed to maintain optimal reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides or amines
Major Products Formed
Oxidation: 2-(2,4-Dimethoxyphenyl)propanoic acid
Reduction: 2-(2,4-Dimethoxyphenyl)propanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2,4-Dimethoxyphenyl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxyphenyl)propanal involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The position and number of methoxy groups on the phenyl ring significantly alter physicochemical properties. Below is a comparative analysis of key analogues:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
